Alloxane dihydrate
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Overview
Description
Alloxane dihydrate, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the formula C₄H₂N₂O₄·H₂O. It is a derivative of pyrimidine and is known for its pale yellow solid appearance. This compound has historical significance as one of the earliest known organic compounds, discovered by Justus von Liebig and Friedrich Wöhler. It has been used in various scientific research applications, particularly in the study of diabetes.
Preparation Methods
Alloxane dihydrate can be synthesized through several methods:
Oxidation of Uric Acid: Originally, alloxane was obtained by oxidizing uric acid with nitric acid.
Oxidation of Barbituric Acid: Another method involves the oxidation of barbituric acid using chromium trioxide.
Partial Reduction:
In industrial settings, the preparation of this compound involves careful control of reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Alloxane dihydrate undergoes various chemical reactions, including:
Oxidation: Alloxane can be oxidized to form alloxantin and other derivatives.
Reduction: Partial reduction of alloxane with hydrogen sulfide produces alloxantin.
Condensation: Alloxane can condense with uramil to form murexide, a purple dye.
Common reagents used in these reactions include nitric acid, chromium trioxide, and hydrogen sulfide. The major products formed from these reactions are alloxantin and murexide.
Scientific Research Applications
Alloxane dihydrate has several scientific research applications:
Diabetes Research: Alloxane is widely used to induce diabetes in laboratory animals for the study of diabetes and its complications.
Dye Production: Alloxane is used in the production of the purple dye murexide.
Biological Studies: Alloxane’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.
Mechanism of Action
The mechanism by which alloxane dihydrate exerts its effects involves the generation of reactive oxygen species (ROS). In the presence of intracellular thiols, alloxane undergoes redox cycling with its reduction product, dialuric acid, leading to the formation of free radicals . These free radicals cause oxidative damage to the beta cells in the pancreas, resulting in cell necrosis and the onset of diabetes . The primary molecular target of alloxane is the glucokinase enzyme, which is essential for glucose metabolism in beta cells .
Comparison with Similar Compounds
Alloxane dihydrate can be compared with other similar compounds, such as:
Streptozotocin: Like alloxane, streptozotocin is a diabetogenic agent used to induce diabetes in laboratory animals.
Alloxantin: A dimeric derivative of alloxane, formed through partial reduction.
Barbituric Acid: A precursor in the synthesis of alloxane.
Alloxane’s unique ability to selectively target pancreatic beta cells and its historical significance make it a valuable compound in scientific research.
Biological Activity
Alloxan dihydrate, a derivative of alloxan, is primarily known for its role as a diabetogenic agent in experimental models of diabetes. Its ability to induce hyperglycemia through selective destruction of pancreatic beta cells has made it a valuable tool in diabetes research. This article explores the biological activity of alloxan dihydrate, focusing on its mechanisms of action, effects on blood glucose levels, and implications for diabetes research.
Alloxan dihydrate induces diabetes by selectively damaging the insulin-producing beta cells in the pancreas. The compound is metabolized to reactive oxygen species (ROS), leading to oxidative stress and subsequent beta-cell apoptosis. This process is characterized by:
- Initial Hyperglycemia : Following administration, a rapid increase in blood glucose levels occurs due to impaired insulin secretion.
- Subsequent Hypoglycemia : In some cases, an initial drop in blood glucose can occur as insulin release is triggered by stress responses, but this is typically short-lived.
- Persistent Hyperglycemia : Eventually, prolonged exposure leads to sustained high blood glucose levels as beta-cell function deteriorates .
Hypoglycemic Effects
Research has shown that alloxan dihydrate can be used to study the efficacy of various antidiabetic compounds. For instance, studies involving biosynthesized copper oxide nanoparticles (CuO-NPs) demonstrated significant hypoglycemic activity in alloxan-induced diabetic rats. The CuO-NPs were observed to reduce blood glucose levels significantly after 21 days of treatment, indicating their potential as therapeutic agents against diabetes .
Case Study: Antidiabetic Potential of Plant Extracts
A study evaluated the antidiabetic effects of Caralluma europaea methanolic extract on alloxan-induced diabetic mice. The extract was administered at doses of 250 mg/kg and 500 mg/kg body weight. Results indicated a significant reduction in blood glucose levels and protection against pancreatic tissue damage caused by alloxan .
Data Table: Summary of Research Findings
Discussion
The biological activity of alloxan dihydrate extends beyond its role as a diabetogenic agent; it serves as a critical model for testing new antidiabetic therapies. The ability to induce diabetes allows researchers to evaluate the efficacy of various compounds aimed at restoring normal glycemic control.
The findings from studies utilizing alloxan highlight its importance in understanding the pathophysiology of diabetes and testing potential treatments. The use of plant extracts and nanoparticles demonstrates promising avenues for future research, emphasizing the need for continued exploration into natural and synthetic compounds that can mitigate the effects of diabetes.
Properties
Molecular Formula |
C4H6N2O6 |
---|---|
Molecular Weight |
178.10 g/mol |
IUPAC Name |
1,3-diazinane-2,4,5,6-tetrone;dihydrate |
InChI |
InChI=1S/C4H2N2O4.2H2O/c7-1-2(8)5-4(10)6-3(1)9;;/h(H2,5,6,8,9,10);2*1H2 |
InChI Key |
DFRJZDPWJJCTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O.O |
Origin of Product |
United States |
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